![molecular formula C10H13NO2S B2935695 Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone CAS No. 1797072-86-6](/img/structure/B2935695.png)
Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.Molecular Structure Analysis
The molecular structure of “Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Protein Tyrosine Kinase Inhibition
Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone: derivatives have been synthesized and studied for their in vitro protein tyrosine kinase inhibitory activity . This is significant because protein tyrosine kinases are key regulators in signal transduction pathways that control cellular functions such as proliferation, growth, and differentiation . The inhibition of these enzymes is a promising strategy for the treatment of various cancers.
Antiviral Activity
Indole derivatives, which share a similar heterocyclic structure with the compound , have shown antiviral properties . By extension, furan derivatives like Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone could be explored for their potential to inhibit viruses, contributing to the development of new antiviral drugs .
Hydrogenation Applications
The compound has been mentioned in the context of highly diastereoselective hydrogenation processes. This application is crucial in the synthesis of pharmaceuticals where the control of stereochemistry is important for the activity of the drug.
Mechanism of Action
Target of Action
Furan-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone is a furan derivative . Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties . .
Mode of Action
Furan derivatives have been reported to exhibit remarkable therapeutic efficacy . They have been used in the search for new drugs due to their special position in medicinal chemistry .
Biochemical Pathways
Furan derivatives have been known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Furan derivatives have been known to exhibit a wide range of biological activities, including antibacterial activity .
properties
IUPAC Name |
furan-2-yl-(3-methylsulfanylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14-8-4-5-11(7-8)10(12)9-3-2-6-13-9/h2-3,6,8H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKGYWBXQUKHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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